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molecular formula C15H7ClF3NO2 B8300466 Benzonitrile, 2-[4-chloro-3-(trifluoromethyl)phenoxy]-5-formyl-

Benzonitrile, 2-[4-chloro-3-(trifluoromethyl)phenoxy]-5-formyl-

Cat. No. B8300466
M. Wt: 325.67 g/mol
InChI Key: ZGRMZJDLYWLJES-UHFFFAOYSA-N
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Patent
US08859573B2

Procedure details

A mixture of 2-fluoro-5-formylbenzonitrile (5.0 g, 33.5 mmol), 4-chloro-3-(trifluoromethyl)phenol (6.59 g, 33.5 mmol) and potassium carbonate (13.9 g, 101 mmol) in N,N-dimethyl formamide (DMF) (10 mL) was stirred at 60° C. overnight and filtered. Purification via Biotage-C18 system afforded the title product (6 g) as a pale solid. LC-MS (ESI): m/z 326 [M+H]+; 3.51 min (ret time).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][C:14]=1[C:20]([F:23])([F:22])[F:21].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:2]2[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][C:3]=2[C:4]#[N:5])=[CH:15][C:14]=1[C:20]([F:21])([F:22])[F:23] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C=O
Name
Quantity
6.59 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)C(F)(F)F
Name
Quantity
13.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Purification via Biotage-C18 system

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC1=C(C#N)C=C(C=C1)C=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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